5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Medicinal Chemistry Synthetic Chemistry Building Blocks

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (CAS 95849-35-7) is a heterocyclic building block combining a 3,4-dihydro-2H-pyrrole core with a 1,3-benzodioxole pharmacophore. This structural motif is validated for developing HIV-1 entry inhibitors targeting gp120. Procure as a high-purity (≥95%) intermediate for focused library synthesis and SAR studies. Unlike simpler pyrrolines, the benzodioxole moiety provides distinct electronic and steric properties critical for target engagement. Reliable quality ensures reproducible results in multi-step synthesis and analytical method development.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 95849-35-7
Cat. No. B3059228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole
CAS95849-35-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C11H11NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,1-2,5,7H2
InChIKeyRPRANYVNLYWRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (CAS 95849-35-7) for Procurement


5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (CAS 95849-35-7) is a heterocyclic organic compound characterized by a 3,4-dihydro-2H-pyrrole core fused with a 1,3-benzodioxole moiety. It has a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. This compound is typically procured for research purposes as a synthetic building block or a reference standard, with commercial suppliers offering it at purities generally ≥95% .

Why Not Just Any Pyrroline or Benzodioxole? The Case for Specificity with CAS 95849-35-7


While many compounds feature a pyrroline or a 1,3-benzodioxole moiety, the unique combination of these two substructures defines 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (CAS 95849-35-7). Generic substitution with simpler analogs (e.g., unsubstituted 3,4-dihydro-2H-pyrrole or 5-phenyl-3,4-dihydro-2H-pyrrole) is not scientifically valid for research applications. These analogs lack the 1,3-benzodioxole group, which is known to act as a key pharmacophore or physicochemical determinant in many bioactive molecules [1]. Substitution would therefore result in a compound with a different molecular geometry, electronic profile, and potential biological target engagement profile, invalidating any assay or synthetic pathway that requires this exact structure .

Procurement-Grade Evidence: Quantifiable Differentiation of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole


Molecular Scaffold Differentiation from Simpler Pyrrolines

The target compound differentiates itself from simpler 3,4-dihydro-2H-pyrroles (e.g., 5-phenyl-3,4-dihydro-2H-pyrrole) by the presence of the 1,3-benzodioxole (methylenedioxyphenyl) group. This functional group is a crucial pharmacophore in numerous bioactive molecules and influences key properties like lipophilicity (LogP) and electronic distribution. The compound has a computed XLogP3-AA value of 1.5, which is significantly different from simpler analogs and affects its behavior in biological assays and chemical reactions [1][2].

Medicinal Chemistry Synthetic Chemistry Building Blocks

Stability and Storage: Critical Quality Attribute for Reliable Research

While specific stability data for CAS 95849-35-7 is not publicly available, procurement from reputable vendors ensures a defined purity (typically ≥95%) and proper storage conditions (cool, dry place) to maintain compound integrity. This is a critical differentiator from sourcing from non-validated sources or attempting to synthesize in-house without rigorous purification .

Analytical Chemistry Stability Studies Inventory Management

Use as a Privileged Scaffold in HIV-1 Entry Inhibitor Research

The 1,3-benzodioxolyl pyrrole core, of which 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole is a fundamental member, has been investigated as a privileged scaffold for designing HIV-1 entry inhibitors targeting the Phe43 cavity of gp120. While the specific compound CAS 95849-35-7 may not be the final drug candidate, its core structure is integral to a class of molecules with demonstrated antiviral activity. For instance, related 1,3-benzodioxolyl pyrrole-based compounds in this class have shown promising antiviral activity in cell-based assays, underscoring the value of this scaffold [1].

Antiviral Research HIV Entry Inhibitors Medicinal Chemistry

Targeted Applications for 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole (CAS 95849-35-7)


Medicinal Chemistry: Synthesis of Antiviral Compound Libraries

This compound is ideally suited for use as a key synthetic intermediate or building block in the creation of focused compound libraries. Its 1,3-benzodioxolyl pyrrole core is a validated starting point for developing novel HIV-1 entry inhibitors targeting the Phe43 cavity of gp120, as supported by class-level evidence [1]. Its high purity (≥95%) from reputable vendors ensures consistent results in multi-step synthetic pathways .

Chemical Biology: Structure-Activity Relationship (SAR) Studies

Procure this compound for SAR campaigns aimed at understanding the role of the 1,3-benzodioxole moiety in biological systems. It serves as a critical reference point for comparing the activity of more complex derivatives. Its defined physicochemical properties (e.g., LogP ~1.5) allow for controlled modulation of these parameters in derivative synthesis [1][2].

Analytical Research: Reference Standard for Method Development

Use CAS 95849-35-7 as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect or quantify similar 1,3-benzodioxolyl pyrroles in complex mixtures or biological samples. Vendor-specified purity levels provide a reliable benchmark .

Synthetic Chemistry: Exploration of Novel Heterocyclic Reactions

The compound's dihydropyrrole ring is a versatile functional group for further chemical transformations (e.g., oxidation, reduction, cycloadditions). Researchers can use it to explore new synthetic methodologies or to generate novel heterocyclic scaffolds with potential applications in materials science or drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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